molecular formula C11H17BrClN3 B1379649 3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride CAS No. 1803594-54-8

3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride

Cat. No. B1379649
M. Wt: 306.63 g/mol
InChI Key: IRKIRSNTJRQTEZ-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride, also known as 3-bromo-4-methylpiperazine hydrochloride, is a synthetic organic compound used in a variety of laboratory experiments. It is a white, crystalline solid with a molecular formula of C7H14BrClN2 and a molecular weight of 247.6 g/mol. This compound is soluble in water and can be used in a variety of applications, ranging from chemical synthesis to drug delivery.

Scientific Research Applications

Pharmacological Research on Serotonin Antagonists

One significant application of compounds related to 3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride is in the development and study of serotonin (5-HT) antagonists. For example, AR-A000002, a selective 5-HT1B antagonist, has shown potential in the treatment of anxiety and affective disorders based on its pharmacological profile (Hudzik et al., 2003)[https://consensus.app/papers/behavioral-pharmacology-ara000002-novel-selective-hudzik/3d05dca1c4a65264a0eb1300c46dc9c0/?utm_source=chatgpt]. This research indicates the utility of similar compounds in exploring therapeutic avenues for mental health conditions.

DNA Interaction Studies

The study of compounds like Hoechst 33258, which contains a structural motif similar to 3-Bromo-4-(4-methylpiperazin-1-yl)aniline, provides insights into DNA interactions. These compounds are known for their strong binding to the minor groove of double-stranded DNA, highlighting their potential in DNA sequence recognition and as starting points for rational drug design (Issar & Kakkar, 2013)[https://consensus.app/papers/groove-binder-hoechst-33258-analogues-review-issar/2fcffe6af154530d83da2b39e8232efe/?utm_source=chatgpt].

Genotoxicity and Carcinogenicity Research

Research on aniline derivatives, including those structurally related to 3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride, aids in understanding their genotoxic and carcinogenic potential. Studies on aniline and its metabolites suggest that while aniline does not induce gene mutations, it shows potential for inducing chromosomal damage, particularly at high dose levels (Bomhard & Herbold, 2005)[https://consensus.app/papers/genotoxic-activities-aniline-metabolites-their-bomhard/3fabbb51ad4f565da534943fa6e4cd91/?utm_source=chatgpt].

Atypical Antipsychotic Research

JL13, a compound with a similar piperazine structure, has been reviewed for its atypical antipsychotic activity, demonstrating no catalepsy in animal models and suggesting its promise as a therapeutic agent in treating psychosis (Bruhwyler et al., 1997)[https://consensus.app/papers/jl13-pyridobenzoxazepine-compound-activity-review-bruhwyler/cbb9e912f22e5720a004bff532a28489/?utm_source=chatgpt]. This research field benefits from exploring compounds with piperazine rings for developing new psychiatric medications.

properties

IUPAC Name

3-bromo-4-(4-methylpiperazin-1-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12;/h2-3,8H,4-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKIRSNTJRQTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride

CAS RN

1803594-54-8
Record name Benzenamine, 3-bromo-4-(4-methyl-1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803594-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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